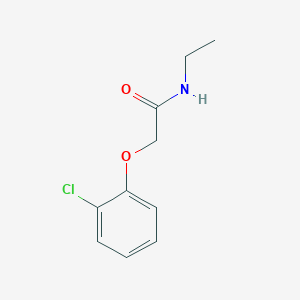![molecular formula C17H17ClN2O2 B5767704 2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)
2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide, also known as CEIB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also affect the function of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been shown to have antioxidant properties, which could make it useful in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has several advantages for use in lab experiments. It is a highly pure compound that is easy to synthesize in large quantities. Additionally, it exhibits a range of biochemical and physiological effects, making it useful for a variety of applications. However, there are also limitations to its use. For example, it may be toxic at high doses, and its exact mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide. One potential area of research is in the development of new cancer treatments. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Additionally, this compound could be studied further for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(4-ethylphenyl)glycine ethyl ester in the presence of triethylamine. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound. This method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it useful for a variety of applications. One of the primary uses of this compound is in the study of cancer. It has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-ethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-12-7-9-13(10-8-12)20-16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHIELJOGQCDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)


![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)
![4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)

